4,4'-Sulfonylbis(bromobenzene)
Overview
Description
I-309 attracts monocytes, natural killer cells, immature B cells, and dendritic cells by interacting with a cell surface chemokine receptor called CCR8 . This compound plays a significant role in immune response and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: I-309 is typically produced using recombinant DNA technology. The gene encoding I-309 is inserted into a plasmid vector, which is then introduced into a host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the I-309 protein. The protein is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, I-309 is produced in large-scale bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells that express the I-309 protein. After fermentation, the cells are lysed, and the protein is purified through a series of chromatographic steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: I-309 primarily undergoes interactions with its receptor, CCR8. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on binding and signaling interactions.
Common Reagents and Conditions: The primary reagents involved in the production of I-309 are the plasmid vectors, host cells (Escherichia coli), and various chromatographic media used for purification. The conditions include optimal temperature, pH, and nutrient supply for the growth of the host cells .
Major Products Formed: The major product formed is the I-309 protein itself, which is used for various research and therapeutic applications .
Scientific Research Applications
I-309 has several scientific research applications, including:
Chemistry: Used as a model protein for studying chemokine-receptor interactions and protein purification techniques.
Biology: Plays a crucial role in studying immune response mechanisms, particularly in the context of inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other immune-related disorders.
Mechanism of Action
I-309 exerts its effects by binding to the chemokine receptor CCR8 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to chemotaxis, cell migration, and activation of immune cells. The signaling pathways involved include the activation of G proteins, which subsequently activate downstream effectors such as phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C . This results in various cellular responses, including chemotaxis and angiogenesis .
Comparison with Similar Compounds
Chemokine (C-C motif) ligand 2 (CCL2):
Chemokine (C-C motif) ligand 5 (CCL5):
Chemokine (C-C motif) ligand 3 (CCL3):
Uniqueness of I-309: I-309 is unique in its specific interaction with the CCR8 receptor, which distinguishes it from other chemokines that interact with different receptors. This specificity allows I-309 to play a distinct role in immune cell recruitment and activation, particularly in the context of inflammation and angiogenesis .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNABJXQGRVIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174489 | |
Record name | Sulfone, bis(p-bromophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-48-8 | |
Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, bis(p-bromophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(p-bromophenyl) sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfone, bis(p-bromophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOPHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(4-bromophenyl) sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?
A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.
Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?
A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.
Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?
A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.
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